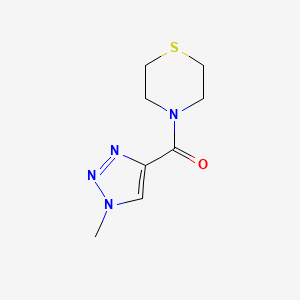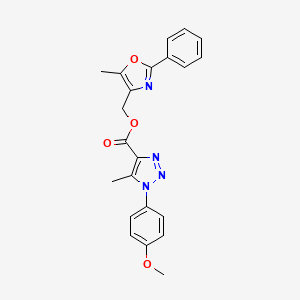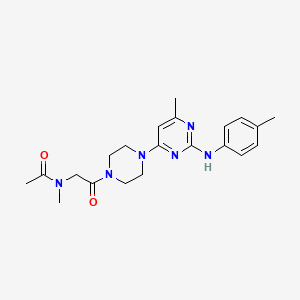![molecular formula C6H6Cl2N2O2 B2723280 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide CAS No. 2411288-02-1](/img/structure/B2723280.png)
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide, also known as CLOMA, is a chemical compound that has been widely used in scientific research. It is a derivative of the antibiotic chloramphenicol and has been found to have a variety of biological and pharmacological properties.
作用機序
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It does this by binding to the A site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome. This results in the inhibition of protein synthesis and the eventual death of the bacterial cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal and antiprotozoal activity. In addition, this compound has been shown to have anticancer properties and has been used in the development of new cancer drugs.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide in lab experiments is its broad-spectrum activity against a wide range of bacterial species. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is similar to that of other antibiotics, which can make it less useful in the development of new antibiotics.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide. One area of research is the development of new antibiotics and anticancer agents based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its interactions with other antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and reduced toxicity.
合成法
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of chloramphenicol with various reagents. The first step involves the conversion of chloramphenicol to 2,2-dichloro-N-(2-hydroxyethyl)acetamide, which is then reacted with 2-chloro-1,3-oxazol-4-ylmethyl chloride to yield this compound. The overall yield of this process is about 50%.
科学的研究の応用
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including the study of bacterial resistance mechanisms, protein synthesis, and mitochondrial function. It has also been used in the development of new antibiotics and anticancer agents.
特性
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-5(11)9-2-4-3-12-6(8)10-4/h3H,1-2H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUUSRWXYISPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)
![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)
![4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole](/img/structure/B2723205.png)
![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)


![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
